molecular formula C19H24FN3O3 B12181170 1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12181170
M. Wt: 361.4 g/mol
InChI Key: DVRVOHCFXDULQN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound. It features a fluorophenyl group, a piperazine ring, and a pyrrolidinone moiety. Compounds with such structures are often explored for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various substitution reactions can introduce the fluorophenyl group.

    Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The fluorophenyl and piperazine intermediates are coupled under specific conditions, often using coupling agents like EDCI or DCC.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include:

    Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow methods can be employed.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, such as potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include:

    Receptors: Binding to specific receptors in the body, leading to a biological response.

    Enzymes: Inhibiting or activating enzymes, affecting metabolic pathways.

    Ion Channels: Modulating ion channels, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
  • 1-(4-Methylphenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Uniqueness

1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chlorinated or methylated analogs.

Properties

Molecular Formula

C19H24FN3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methylpropanoyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C19H24FN3O3/c1-13(2)18(25)21-7-9-22(10-8-21)19(26)14-11-17(24)23(12-14)16-5-3-15(20)4-6-16/h3-6,13-14H,7-12H2,1-2H3

InChI Key

DVRVOHCFXDULQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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